molecular formula C21H17NO B144254 7-(benzhydryloxy)-1H-indole CAS No. 135328-49-3

7-(benzhydryloxy)-1H-indole

Cat. No.: B144254
CAS No.: 135328-49-3
M. Wt: 299.4 g/mol
InChI Key: RUSLOKVULVVFGQ-UHFFFAOYSA-N
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Description

7-(Benzhydryloxy)-1H-indole (CAS Registry Number: 135328-49-3) is an organic compound with a molecular formula of C 21 H 17 NO and a molecular weight of 299.37 g/mol . It is classified as a valuable heterocyclic building block , making it a crucial intermediate for researchers in medicinal chemistry and organic synthesis . The compound's structure features an indole ring system, a prominent scaffold in pharmaceuticals and natural products, protected by a benzhydryloxy group. This functional group can serve as a protective group for hydroxy functions or as a key element in the design of more complex molecular architectures. The primary research application of this compound is in the exploration and development of new chemical entities. Its well-defined structure, confirmed by analytical methods such as NMR and LC-MS, provides a reliable starting point for synthesizing libraries of compounds for biological screening . Researchers utilize this building block in various synthetic transformations, including cross-coupling reactions and functional group modifications, to create novel molecules with potential activity against specific biological targets. This product is supplied with a typical purity of 97% and is accompanied by detailed analytical documentation to ensure quality and consistency in research outcomes . For safe handling and storage, it is recommended to keep the compound sealed in a dry environment at 2-8°C . It is explicitly intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Available sizes range from 100mg to 1g, facilitating both initial exploratory studies and larger-scale synthetic campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzhydryloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)23-19-13-7-12-16-14-15-22-20(16)19/h1-15,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLOKVULVVFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC4=C3NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567611
Record name 7-(Diphenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135328-49-3
Record name 7-(Diphenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Benzhydryloxy 1h Indole and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 7-(benzhydryloxy)-1H-indole reveals two primary strategic disconnections. The most straightforward approach involves disconnecting the benzhydryl ether bond (C-O), leading to two key precursors: 7-hydroxyindole (B18039) and a suitable benzhydryl electrophile, such as benzhydryl bromide. This strategy places the ether formation as a late-stage functionalization.

A second, more convergent strategy involves disconnecting the bonds of the indole (B1671886) ring itself. This approach aims to construct the heterocyclic core with the 7-(benzhydryloxy) moiety already in place on a benzene-derived precursor. Key disconnections of the indole ring can be made at the N1-C2 and C3-C3a bonds or the C2-C3 and N1-C7a bonds, leading back to pre-functionalized anilines, nitrotoluenes, or other ortho-substituted benzene (B151609) derivatives. This strategy is advantageous when the precursor, such as 2-amino-3-(benzhydryloxy)toluene or 2-(benzhydryloxy)phenylhydrazine, is readily accessible.

Established Synthetic Pathways Towards this compound

Several established synthetic methodologies can be employed or adapted for the synthesis of this compound, ranging from classical etherification reactions to multi-step indole ring constructions.

The formation of the benzhydryl ether via O-alkylation of 7-hydroxyindole is a common and direct pathway. The Williamson ether synthesis is the most frequently applied method, involving the deprotonation of 7-hydroxyindole with a suitable base to form a potent nucleophile, which then undergoes an SN2 reaction with a benzhydryl halide.

The choice of base and solvent is critical to optimize reaction efficiency and minimize side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) ensure complete deprotonation, while weaker bases like potassium carbonate (K2CO3) in acetone (B3395972) can also be effective, often requiring higher temperatures.

Table 1: Representative Conditions for O-Alkylation of 7-Hydroxyindole

Base Solvent Electrophile Temperature Typical Yield
Sodium Hydride (NaH) Dimethylformamide (DMF) Benzhydryl Bromide 0 °C to RT High
Potassium Carbonate (K2CO3) Acetone Benzhydryl Chloride Reflux Moderate to High

Constructing the indole ring from a precursor already bearing the benzhydryloxy group offers a convergent approach to the target molecule. Several classical indole syntheses can be adapted for this purpose.

Leimgruber-Batcho Indole Synthesis: This method is highly effective for constructing indoles from o-nitrotoluenes. The synthesis of this compound would begin with the O-alkylation of 2-methyl-3-nitrophenol (B1294317) to form 1-(benzhydryloxy)-2-methyl-3-nitrobenzene. This intermediate is then condensed with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to generate an enamine. orgsyn.org Subsequent reductive cyclization of the enamine, typically using a reducing agent like H₂ over Palladium on carbon (Pd/C) or Raney Nickel, yields the final this compound. orgsyn.orgnih.gov

Fischer Indole Synthesis: This venerable reaction involves the cyclization of an arylhydrazone under acidic conditions. To synthesize the target compound, 2-(benzhydryloxy)phenylhydrazine would be required as the starting material. This hydrazine (B178648) can be condensed with a suitable aldehyde or ketone (e.g., pyruvic acid or acetaldehyde) to form the corresponding hydrazone, which is then cyclized using an acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). publish.csiro.au

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. The synthesis would involve the reaction of 1-(benzhydryloxy)-2-nitrobenzene (B8626048) with three equivalents of vinylmagnesium bromide to directly furnish this compound.

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to forge C-C and C-N bonds efficiently. mdpi.comresearchgate.net These methods provide powerful alternatives for the synthesis of substituted indoles.

Palladium-Catalyzed Syntheses: The Larock indole synthesis is a prominent example, involving the palladium-catalyzed annulation of an alkyne with an o-iodoaniline. acs.org For the target molecule, the synthesis would require 2-iodo-6-(benzhydryloxy)aniline and a suitable alkyne. Palladium complexes also catalyze intramolecular cyclizations of o-alkynylanilines, which can be prepared via Sonogashira coupling of an o-iodoaniline with a terminal alkyne. acs.org

Rhodium-Catalyzed C-H Activation: An innovative approach involves the rhodium(III)-catalyzed regioselective C-H olefination of an N-protected indoline (B122111), followed by oxidation. acs.org This strategy could be employed to introduce a substituent at the C7 position of an indoline precursor, which is then oxidized to the indole. acs.org While not a direct synthesis of the target molecule, it showcases a powerful method for accessing 7-substituted indoles. acs.org

Table 2: Comparison of Major Indole Synthesis Strategies

Synthetic Method Key Precursor(s) Key Transformation Advantages
O-Alkylation 7-Hydroxyindole, Benzhydryl Halide Williamson Ether Synthesis Direct, high-yielding for the final step
Leimgruber-Batcho 1-(benzhydryloxy)-2-methyl-3-nitrobenzene Reductive Cyclization Mild conditions, good functional group tolerance
Fischer 2-(benzhydryloxy)phenylhydrazine, Aldehyde/Ketone Acid-catalyzed Cyclization Well-established, versatile

| Palladium-Catalysis | 2-iodo-6-(benzhydryloxy)aniline, Alkyne | Annulation/Coupling | High efficiency, modular |

Development of Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic processes.

Continuous Flow Synthesis: The implementation of continuous flow technologies can offer substantial improvements in safety, efficiency, and scalability over traditional batch processing. nih.gov For instance, the reductive cyclization step in the Leimgruber-Batcho synthesis, which often involves catalytic hydrogenation, can be performed more safely and efficiently in a continuous flow reactor, allowing for precise control over temperature, pressure, and reaction time. nih.gov

Advanced Spectroscopic and Computational Elucidation of 7 Benzhydryloxy 1h Indole Molecular Architecture

High-Resolution Spectroscopic Techniques for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) core protons, the benzhydryl methine proton, and the aromatic protons of the two phenyl rings. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene (B151609) ring of the indole moiety (at positions 4, 5, and 6) and the protons of the two phenyl rings of the benzhydryl group would resonate in the aromatic region, with their multiplicities and coupling constants providing crucial information about their relative positions. The methine proton of the benzhydryloxy group would appear as a singlet in a characteristic region.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the indole carbons are well-documented, and the presence of the bulky benzhydryloxy group at the 7-position would induce predictable shifts in the neighboring carbon atoms. nih.govacs.org The carbons of the two phenyl rings and the methine carbon of the benzhydryl group would also have characteristic chemical shifts. journals.co.za

Illustrative ¹H and ¹³C NMR Data for 7-(benzhydryloxy)-1H-indole (Predicted)

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
N-H 8.1 - 8.3 (br s) C2 ~125
Aromatic-H (Indole) 6.5 - 7.6 (m) C3 ~102
Aromatic-H (Phenyl) 7.2 - 7.5 (m) C3a ~128
O-CH ~6.0 (s) C4 ~120
C5 ~121
C6 ~110
C7 ~145
C7a ~136
O-CH ~82
Phenyl-C 127-142

Note: These are predicted values based on known chemical shifts for indole and benzhydryl moieties and are for illustrative purposes. chemistrysteps.comlibretexts.orgoregonstate.edu

Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C-O-C stretching of the ether linkage (around 1250-1050 cm⁻¹), and C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would be expected to involve the cleavage of the ether bond, leading to the formation of a stable benzhydryl cation and an indol-7-oxy radical or vice-versa. scirp.orgnih.govresearchgate.netnih.govmiamioh.edu

Advanced Computational Chemistry and Quantum Mechanical Investigations

In the absence of extensive experimental data, computational methods serve as a powerful tool to predict and understand the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. niscpr.res.inresearchgate.net For this compound, DFT calculations could provide insights into:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the molecule's reactivity and electronic transitions. researchgate.netrsc.orgrsc.org The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability of the molecule. researchgate.net

Electron Density Distribution: Mapping the electron density surface can reveal the distribution of charge within the molecule, highlighting electron-rich and electron-deficient regions.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the π-systems of the aromatic rings, indicating their susceptibility to electrophilic attack.

Illustrative DFT-Calculated Electronic Properties of Indole Derivatives

Property Significance Expected Trend for this compound
HOMO Energy Electron-donating ability Relatively high, due to the electron-rich indole and phenyl rings.
LUMO Energy Electron-accepting ability Relatively low, associated with the aromatic π-systems.
HOMO-LUMO Gap Chemical reactivity and stability A moderate gap, suggesting a balance between stability and reactivity.
Dipole Moment Polarity A non-zero dipole moment due to the presence of heteroatoms (N, O).

Note: These are generalized predictions based on computational studies of other indole derivatives. chemrxiv.orgsemanticscholar.orgnih.gov

The presence of the flexible benzhydryloxy group introduces several degrees of rotational freedom in this compound. Understanding the preferred conformations is crucial for comprehending its biological activity and physical properties.

Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface by rotating the key dihedral angles (e.g., around the C7-O, O-CH, and CH-Ph bonds) can identify the low-energy conformers.

Energy Minimization: Once potential conformers are identified, their geometries can be optimized to find the most stable, minimum-energy structures. acs.orgnih.govresearchgate.netiucr.orgnih.gov These calculations can reveal the preferred orientation of the benzhydryl group relative to the indole ring.

Computational chemistry can be employed to predict the reactivity of this compound and to explore potential reaction pathways. mdpi.commdpi.comresearchgate.netresearchgate.net

Fukui Functions and Local Softness: These reactivity descriptors, derived from DFT, can pinpoint the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

Transition State Theory: By calculating the energies of reactants, products, and transition states, it is possible to model reaction mechanisms and determine activation energies, providing insights into the feasibility of different chemical transformations.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.goveasychair.orgyoutube.com These simulations can be particularly useful for understanding:

Conformational Dynamics: MD can reveal how the molecule explores different conformations in solution or in a biological environment, such as a protein binding pocket. nih.govnih.govescholarship.org

Intermolecular Interactions: When studying the interaction of this compound with other molecules (e.g., a solvent or a biological target), MD simulations can elucidate the nature and strength of these interactions, including hydrogen bonds and van der Waals forces. easychair.org

X-ray Crystallographic Studies for Solid-State Molecular Arrangement

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.commdpi.com

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable information, including:

Precise Bond Lengths and Angles: Accurate determination of all bond lengths and angles in the molecule.

Conformation in the Solid State: The exact conformation adopted by the molecule in the crystal lattice.

Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

Such data would provide a crucial benchmark for validating and refining the results obtained from the computational studies described above.

Chemical Reactivity and Derivatization Strategies of 7 Benzhydryloxy 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govpearson.com The electron density is highest at the C3 position, which is the preferred site for electrophilic attack. nih.govimperial.ac.ukresearchgate.net This inherent reactivity is harnessed in the functionalization of 7-(benzhydryloxy)-1H-indole.

A prime example of regioselective C3-functionalization is the Vilsmeier-Haack reaction. Treatment of this compound with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group exclusively at the C3 position. nih.gov This reaction proceeds efficiently to yield this compound-3-carbaldehyde, a key building block for more complex structures. nih.govpsu.edu

Another substitution strategy involves radical alkylation. While distinct from traditional EAS, it provides a method for C2-functionalization. For instance, reacting this compound with ethyl iodoacetate in the presence of iron(II) sulfate (B86663) heptahydrate can yield ethyl this compound-2-acetate. lookchem.com

The following table summarizes key electrophilic substitution reactions on the this compound core.

Reaction Type Reagents and Conditions Position of Substitution Product Reference
Vilsmeier-Haack FormylationPOCl₃, DMF, 0 °C to rtC3This compound-3-carbaldehyde nih.gov
Radical AlkylationEthyl iodoacetate, FeSO₄·7H₂O, H₂SO₄, DMSO/H₂OC2Ethyl this compound-2-acetate lookchem.com

Functional Group Transformations Involving the Benzhydryloxy Moiety

The benzhydryloxy group at the 7-position serves primarily as a bulky protecting group for the hydroxyl functionality. Its removal is a critical step in syntheses where the free 7-hydroxyindole (B18039) is required. This deprotection unmasks the phenol, which can participate in further reactions or is a key feature of the final target molecule.

The cleavage of this ether linkage is a key transformation. For example, in the synthesis of makaluvamine analogs, the benzhydryloxy group is removed from a tryptamine (B22526) derivative to yield the corresponding 7-hydroxyindole intermediate. nih.gov While specific conditions for this exact step can vary, standard methods for cleaving benzyl-type ethers, such as catalytic hydrogenation, are often employed. researchgate.netresearchgate.net The Stoltz-Grubbs reducing system, consisting of potassium tert-butoxide (KOtBu) and triethylsilane (Et₃SiH), is also a powerful method for the reductive cleavage of aryl ether C-O bonds and could be applicable. researchgate.net

The primary transformation is summarized below:

Starting Material Substructure Transformation Product Substructure Significance Reference
7-(Benzhydryloxy)indole derivativeEther Cleavage7-Hydroxyindole derivativeUnveils the phenolic hydroxyl group for further synthesis or as a key pharmacophore. nih.gov

N-Functionalization and Protecting Group Strategies at the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile. researchgate.netnih.gov This site is frequently functionalized to protect the NH group, modulate the ring's electronic properties, or introduce specific side chains.

Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions at the indole nitrogen. Common choices include the tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups. For instance, during the synthesis of makaluvamine precursors, the indole nitrogen of a 6,7-dioxo-dihydroindole derivative is protected by treatment with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This N-tosylation facilitates subsequent synthetic steps. nih.gov Similarly, Boc protection has been utilized in the synthesis of benzocarbapenem precursors derived from indoles. lookchem.com

These strategies are crucial for directing reactivity and achieving the desired chemical architecture.

N-Functionalization Reagents Purpose Example Context Reference
N-Tosylationp-Toluenesulfonyl chloride, Et₃N, DMAPProtection, modification of reactivitySynthesis of Ts-damirone C nih.gov
N-Boc Protection(Boc)₂OProtectionSynthesis of benzocarbapenems lookchem.com
N-BenzylationBenzyl (B1604629) bromide, K₂CO₃Introduction of a benzyl groupDerivatization of functionalized indoles nih.gov

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus of this compound and its derivatives can undergo both oxidative and reductive transformations, leading to significant structural changes.

Oxidative Transformations: The electron-rich benzene (B151609) portion of the 7-hydroxyindole, obtained after deprotection of the benzhydryloxy group, is susceptible to oxidation. A notable reaction is the oxidation to an o-quinone. In the synthesis of makaluvamines, the 7-hydroxyindole intermediate is oxidized to the corresponding 6,7-dioxoindole derivative (an indole-6,7-dione). nih.gov This quinone moiety is a key structural feature of the target natural products. More drastic oxidation can lead to the cleavage of the C2=C3 bond of the pyrrole (B145914) ring, resulting in ring-opened products. nih.gov

Reductive Transformations: The pyrrole ring of the indole nucleus can be selectively reduced. Catalytic hydrogenation is an effective method for this transformation. For example, a Boc-protected indole-2-acetate derivative can be reduced to a mixture of diastereomeric dihydroindoles (indolines) using hydrogen gas at high pressure over a rhodium catalyst. lookchem.com This reduction converts the planar aromatic system into a saturated five-membered ring, fundamentally altering the molecule's geometry and properties.

Transformation Reagents/Conditions Affected Part of Indole Product Type Reference
OxidationOxidizing agent (e.g., Fremy's salt, Salcomine)Benzene ring (of 7-hydroxyindole)o-Quinone (Indole-6,7-dione) nih.gov
ReductionH₂, Rh catalyst, 200 psiPyrrole ring (C2=C3 bond)Dihydroindole (Indoline) lookchem.com

Formation of Complex Molecular Architectures Utilizing this compound as a Precursor

This compound is a valuable starting material for the total synthesis of complex natural products and other biologically relevant molecules. numberanalytics.com Its structure allows for initial functionalization followed by the strategic removal of the benzhydryl group to reveal a reactive phenol.

Synthesis of Makaluvamines: A compelling example is the unified synthesis of makaluvamine J and its analogs. nih.gov The synthesis commences with this compound, which undergoes a sequence of reactions including Vilsmeier-Haack formylation, a Henry nitroaldol reaction, reduction of the nitro group to an amine, and Boc protection. Following these elaborations of the C3 side chain, the benzhydryloxy group is cleaved, and the resulting 7-hydroxyindole is oxidized to the key indole-6,7-dione intermediate. This intermediate then undergoes further cyclizations to construct the complex tetracyclic pyrrolo[4,3,2-de]quinoline core of the makaluvamine family. nih.gov

Synthesis of Benzocarbapenems: This precursor also finds application in the synthesis of β-lactam antibiotics. Ethyl 7-(benzhydryloxy)indole-2-acetate, prepared from this compound, serves as a key intermediate for benzocarbapenems. lookchem.com The synthesis involves constructing an azetidinone (β-lactam) ring, which is ultimately fused to the reduced indole nucleus, mimicking the core structure of carbapenem (B1253116) antibiotics. lookchem.com

The following table highlights the role of this compound as a precursor in the synthesis of complex molecules.

Target Molecule Class Key Intermediate Derived from Precursor Key Transformations Resulting Core Structure Reference
MakaluvaminesThis compound-3-carbaldehydeFormylation, Henry reaction, reduction, deprotection, oxidation, cyclizationPyrrolo[4,3,2-de]quinoline nih.gov
BenzocarbapenemsEthyl this compound-2-acetateAlkylation, reduction, β-lactam formationBenzocarbapenem lookchem.com

Applications of 7 Benzhydryloxy 1h Indole and Its Derivatives in Advanced Organic Synthesis

Utility as a Synthetic Intermediate for Bioactive Compounds

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological receptors to elicit a wide spectrum of pharmacological responses. Consequently, the development of synthetic routes to functionalized indoles is of paramount importance. 7-(Benzhydryloxy)-1H-indole serves as a key starting material for the synthesis of various bioactive compounds, primarily by providing a protected 7-hydroxyindole (B18039) core. This moiety is present in a number of pharmacologically active molecules.

The synthesis of novel indole derivatives with potential therapeutic applications is an active area of research. For instance, various indole-based compounds have been designed and synthesized to exhibit anti-inflammatory, anticancer, and antimicrobial properties. While not all synthetic pathways commence with this compound, its utility lies in its potential to introduce a 7-hydroxy group, a feature that can significantly influence the biological activity of the final compound. The strategic use of the benzhydryl protecting group allows for modifications at other positions of the indole ring without affecting the 7-position until the desired moment in the synthetic sequence.

Table 1: Examples of Bioactive Indole Derivatives

Compound ClassTherapeutic Potential
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesAnti-inflammatory
Indole-based carbohydrazide (B1668358) derivativesAntiproliferative (anticancer)
Indole butyramide (B146194) derivativesAnticancer
Indole-based carbonic anhydrase activatorsTreatment of neurodegenerative diseases

Role in Total Synthesis of Natural Products (e.g., Dragmacidin E analogues)mdpi.com

One of the most notable applications of this compound is in the total synthesis of complex natural products. A prime example is its use as a starting material in the total synthesis of (±)-dragmacidin E. mdpi.comnih.govresearchgate.net Dragmacidin E is a bis-indole alkaloid isolated from marine sponges that exhibits interesting biological activities, including the inhibition of serine-threonine protein phosphatases. researchgate.net

The synthesis of dragmacidin E is a challenging endeavor due to its complex, bridged structure. The synthetic route developed by Feldman and coworkers commences with this compound, which is also referred to as 7-benzhydroxyindole in the literature. mdpi.comresearchgate.netnih.gov This starting material is carried through a 25-step sequence to afford the racemic natural product. mdpi.comresearchgate.net Key transformations in this synthesis include a Witkop cyclization to construct the seven-membered ring that spans the indole core and a cyclodehydrative pyrazinone formation to unite the two indole-containing fragments of the molecule. mdpi.comnih.govresearchgate.net The benzhydryl group effectively protects the 7-hydroxyl throughout the intricate synthetic sequence and is presumably removed in one of the final steps to yield the natural product.

Table 2: Key Steps in the Total Synthesis of (±)-Dragmacidin E from this compound

StepDescriptionPurpose
Initial StepsFunctionalization of the indole coreElaboration of the starting material for subsequent key reactions
Witkop CyclizationFormation of the indole-spanning seven-membered ringConstruction of the core bridged structure of dragmacidin E
Cyclodehydrative Pyrazinone SynthesisUniting the two indole-containing sectorsCompletion of the bis-indole alkaloid skeleton
Late-stage Guanidine (B92328) InstallationIntroduction of the guanidine moietyInstallation of a key functional group for biological activity

Design and Synthesis of Ligands for Catalysis

Indole derivatives have been explored for their potential as ligands in transition metal catalysis. The nitrogen atom of the indole ring and the ability to introduce various substituents at different positions make them versatile scaffolds for the design of novel ligands. These ligands can coordinate with metal centers and influence the catalytic activity and selectivity of the resulting metal complexes.

While there is extensive research on indole-containing ligands, the specific use of this compound in this context is not widely documented in the reviewed literature. However, the broader class of functionalized indoles is of significant interest. For example, N-heterocyclic carbenes (NHCs) derived from various heterocyclic precursors are powerful ligands in organometallic chemistry. The synthesis of NHC ligands with a pendant hydroxy-functionalized group has been reported, and the resulting palladium complexes have shown catalytic activity in arylation reactions. This suggests a potential, though not yet fully explored, avenue for the application of 7-hydroxyindole derivatives, which could be accessed from this compound, in the design of functionalized ligands for catalysis. The development of chiral ligands based on the indole framework is also an area of active research, with applications in asymmetric catalysis.

Applications in Materials Chemistry and Polymer Science

The unique electronic and photophysical properties of the indole ring have led to its incorporation into various functional materials. Indole-containing polymers and small molecules have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the indole nucleus makes it a suitable component for hole-transporting materials.

Specific applications of this compound in materials chemistry and polymer science are not extensively reported. However, the broader family of indole derivatives is being explored in this field. For example, the synthesis of functional polyethers from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole via anionic ring-opening polymerization has been described. The resulting polymers exhibit properties of high-resistance organic semiconductors. This demonstrates the potential of incorporating indole-type structures into polymer backbones to create new materials with interesting electronic properties. The ability to deprotect the 7-hydroxyl group from this compound could allow for the synthesis of functional monomers that can be polymerized or grafted onto surfaces to create novel materials with tailored properties.

Biological and Pharmacological Investigations Pertaining to 7 Benzhydryloxy 1h Indole Analogues

In Vitro Biological Screening Methodologies for Indole-Based Scaffolds

The initial exploration of the biological potential of novel indole (B1671886) derivatives, including analogues of 7-(benzhydryloxy)-1H-indole, typically involves a battery of in vitro screening assays. These methods are essential for identifying preliminary bioactivity, elucidating mechanisms of action, and guiding further chemical optimization.

A common primary step is the use of high-throughput screening (HTS) to assess the effect of compounds on specific molecular targets or cellular phenotypes. For indole-based scaffolds, these can include:

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For instance, radioligand binding assays are used to determine the ability of a test compound to displace a known radiolabeled ligand from its receptor. This technique has been widely applied to indole alkaloids to assess their binding to various receptors, including serotonin (B10506) (5-HT) receptor subtypes. nih.gov

Enzyme Inhibition Assays: Many indole derivatives exhibit inhibitory activity against various enzymes. Standard assays are employed to quantify the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme. For example, kinase inhibition assays are crucial in cancer research, as many indole-based compounds target protein kinases. researchgate.net

Cell-Based Assays: These assays evaluate the effect of a compound on whole cells. This can range from measuring cell viability and proliferation in cancer cell lines to more specific functional assays. For example, in the study of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, a Homogeneous Time Resolved Fluorescence (HTRF) assay was used to measure the functional activity of the compounds as S1P1 receptor antagonists. nih.gov

Antimicrobial and Antiviral Assays: The potential of indole derivatives against various pathogens is assessed using assays that measure the inhibition of microbial growth or viral replication. This often involves determining the minimum inhibitory concentration (MIC) for bacteria or the half-maximal effective concentration (EC50) for viruses. ajchem-b.com

Computational or in silico screening methods are also increasingly used as a preliminary step to prioritize compounds for in vitro testing. chapman.edu These approaches use molecular docking and other modeling techniques to predict the binding of a ligand to a biological target. nih.gov

Exploration of Potential Biological Targets and Receptor Binding Interactions

The structural features of this compound analogues, particularly the bulky, lipophilic benzhydryloxy group at the 7-position, suggest potential interactions with a variety of biological targets. Research on related 7-substituted indole derivatives has identified several key receptor families and enzymes as potential targets.

One of the most relevant examples comes from the study of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which were identified as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking and is a validated target for the treatment of autoimmune diseases. nih.gov The 7-benzyloxy group in these compounds was found to be a key structural feature for activity.

Indole alkaloids, in general, are well-known for their interaction with serotonin (5-HT) receptors due to the structural similarity of the indole nucleus to serotonin. nih.gov Different substitution patterns on the indole ring dictate the selectivity and affinity for various 5-HT receptor subtypes. For example, the indole alkaloid geissoschizine methyl ether has been shown to bind to multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. nih.gov

Other potential targets for indole derivatives include:

Tubulin: Indole-based compounds are known to interfere with microtubule dynamics by binding to tubulin, making them of interest as anticancer agents. tandfonline.com

Opioid Receptors: Certain indole alkaloids, such as mitragynine (B136389) and its derivatives, exhibit analgesic activity through their interaction with opioid receptors. nih.govnaturetrust.org

Cannabinoid Receptors: The indole ring is a common scaffold in synthetic cannabinoid receptor modulators. nih.gov

The binding of these analogues to their targets is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The bulky benzhydryloxy group would likely occupy a hydrophobic pocket within the receptor binding site.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR would focus on the impact of the benzhydryloxy group and other substitutions on potency and selectivity.

In the study of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as S1P1 antagonists, several modifications were made to the 7-benzyloxy group to probe the SAR. nih.gov The findings from this research can be extrapolated to hypothesize the SAR for this compound analogues.

Compound/ModificationR Group at 7-positionS1P1 EC50 (nM)
12 Benzyloxy14
18 1-isopropoxy-2-(trifluoromethyl)benzene1.1
19 2-isopropoxy benzonitrile1.3

This table is generated based on data for illustrative purposes and is derived from research on related compounds. nih.gov

The data suggests that substitutions on the benzyl (B1604629) ring of the 7-benzyloxy group can significantly impact potency. For instance, the introduction of an isopropoxy and a trifluoromethyl group or an isopropoxy and a nitrile group on the benzene (B151609) ring led to a notable increase in antagonist activity at the S1P1 receptor. nih.gov This indicates that the electronic and steric properties of the substituent at the 7-position are critical for optimal receptor interaction.

A benzhydryloxy group, being significantly larger than a benzyloxy group, would be expected to have a profound impact on the SAR. The two phenyl rings would offer more extensive hydrophobic interactions but could also introduce steric hindrance, potentially increasing affinity for some targets while decreasing it for others.

General SAR principles for indole derivatives often highlight the importance of substitutions at various positions:

N1-position: Substitution on the indole nitrogen can influence pharmacokinetic properties and receptor affinity. nih.gov

C3-position: This is a common site for modification and is often crucial for biological activity. semanticscholar.org

C5-position: Substitutions at this position can modulate activity and selectivity. nih.gov

Mechanistic Studies of Observed Biological Actions

Elucidating the mechanism of action of a biologically active compound is a critical step in drug discovery. For this compound analogues, mechanistic studies would aim to understand how these compounds exert their effects at a molecular and cellular level.

Based on the activity of related compounds, a primary mechanism of action for certain 7-alkoxy-indole analogues is functional antagonism of the S1P1 receptor. nih.gov Functional antagonists, also known as inverse agonists, not only block the action of the endogenous agonist (in this case, sphingosine-1-phosphate) but also reduce the basal or constitutive activity of the receptor. This leads to the internalization of the S1P1 receptor, preventing lymphocytes from exiting lymph nodes and thereby producing an immunosuppressive effect. nih.gov

For indole derivatives targeting other receptors, the mechanisms can vary widely:

5-HT Receptor Modulation: Depending on the specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist), these compounds can modulate various signaling pathways, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) triphosphate (IP3). nih.gov

Tubulin Polymerization Inhibition: Indole-based anticancer agents that target tubulin disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. tandfonline.com

Opioid Receptor Activation: Agonism at opioid receptors, particularly the mu-opioid receptor, leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, resulting in an analgesic effect. nih.gov

Preclinical Pharmacological Profiling of Related Indole Compounds

The preclinical pharmacological profiling of a drug candidate involves a series of in vivo studies to evaluate its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety. While specific preclinical data for this compound is not available, the profiling of related indole compounds provides a framework for what such an evaluation would entail.

For the S1P1 functional antagonist, (S)-1-(7-(2-isopropoxy-3-(trifluoromethyl)benzyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid (compound 25), preclinical studies in rats demonstrated robust lymphocyte lowering at relatively low plasma concentrations. nih.gov The pharmacokinetic profile of this compound was also assessed, showing a longer elimination half-life compared to a similar analogue. nih.gov

CompoundLymphocyte Lowering IC50 (ng/mL)Rat Elimination Half-life (h)
24 10.43.44
25 25.45.09

This table is generated based on data for illustrative purposes and is derived from research on related compounds. nih.gov

In general, the preclinical profiling of indole derivatives would involve:

Efficacy Studies: Using animal models of disease to demonstrate the therapeutic effect of the compound. For an S1P1 antagonist, this would involve models of autoimmune diseases like multiple sclerosis.

Pharmacokinetic Studies: Determining the ADME properties of the compound to understand its bioavailability, tissue distribution, metabolic fate, and how it is cleared from the body.

Toxicology Studies: Assessing the potential for adverse effects through acute and repeated-dose toxicity studies in animals.

The lipophilicity imparted by the benzhydryloxy group would be a key consideration in the preclinical profiling of this compound analogues, as it would likely influence their absorption, distribution, and metabolism.

Emerging Research Directions and Future Perspectives for 7 Benzhydryloxy 1h Indole

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of functionalized indoles has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The future synthesis of 7-(benzhydryloxy)-1H-indole will likely be guided by the principles of green chemistry, aiming for sustainability and efficiency. Modern synthetic strategies for indole (B1671886) derivatives increasingly employ methods that reduce waste, avoid toxic solvents, and utilize catalytic processes. nih.govrsc.org

Future research could focus on adapting established green methodologies for the synthesis of 7-hydroxyindole (B18039), a key precursor, followed by etherification with the benzhydryl group. Potential green approaches include:

Biocatalysis: Utilizing enzymes for the regioselective hydroxylation of indole.

Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, improve safety, and allow for easier scalability.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov

Sustainable Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Catalyst/Reagent Solvent Advantages
Traditional Fischer Indole Synthesis Strong acids (e.g., H₂SO₄, PPA) High-boiling point organic solvents Well-established, versatile
Microwave-Assisted Synthesis Metal catalysts or catalyst-free Green solvents (e.g., ethanol, water) Rapid, energy-efficient, higher yields
Flow Chemistry Immobilized catalysts Various solvents Scalable, safe, precise control
Biocatalysis Enzymes (e.g., P450 monooxygenases) Aqueous buffer High selectivity, mild conditions

Exploration of Untapped Biological Activities and Novel Therapeutic Avenues

The indole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netchula.ac.thnih.govnih.gov The benzhydryl moiety is also a key pharmacophore, notably found in many antihistamines where it acts as an H1 receptor antagonist. drugbank.comnih.gov The combination of these two pharmacophores in this compound suggests several promising, yet unexplored, therapeutic avenues.

Potential biological activities to be investigated for this compound include:

Antihistaminic and Anti-allergic Activity: Given the presence of the benzhydryloxy group, a primary area of investigation would be its potential as a histamine (B1213489) H1 receptor antagonist. nih.gov

Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various pathways, including tubulin polymerization and protein kinases. mdpi.commdpi.com The bulky benzhydryloxy group at the 7-position could confer novel mechanisms of action or improved selectivity.

Neuroprotective Activity: Indole derivatives have been explored for the treatment of neurodegenerative diseases. The lipophilic nature of the benzhydryl group may enhance blood-brain barrier penetration, making it a candidate for CNS-related disorders.

Antimicrobial and Antiviral Activity: The indole scaffold is known for its broad-spectrum antimicrobial and antiviral activities. researchgate.netnih.gov

Table 2: Potential Therapeutic Targets for this compound

Therapeutic Area Potential Molecular Target Rationale
Allergy & Inflammation Histamine H1 Receptor Presence of the benzhydryloxy moiety, a known H1 antagonist pharmacophore. nih.gov
Oncology Tubulin, Protein Kinases Indole is a well-known scaffold for anticancer agents. mdpi.com
Neurology Serotonin (B10506)/Dopamine Receptors The indole structure is related to neurotransmitters; the benzhydryl group can modulate receptor affinity.
Infectious Diseases Viral or Bacterial Enzymes Indole derivatives have shown broad-spectrum antimicrobial activity. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Design

As with many areas of drug discovery and materials science, artificial intelligence (AI) and machine learning (ML) are poised to accelerate research into this compound. mdpi.com Given the lack of existing experimental data, predictive modeling will be crucial in the initial stages of research.

AI and ML can be applied in several ways:

Predictive Toxicology: In silico models can predict potential toxicities, helping to de-risk the compound early in the discovery process.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from other indole derivatives to predict the biological activity of this compound and to design new, more potent analogues. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific biological targets or material applications. youtube.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal, sustainable synthetic routes.

Advanced Materials Science Applications Based on Functionalized Indole Scaffolds

The indole ring, with its electron-rich aromatic system, is an attractive building block for advanced organic materials. Functionalization allows for the fine-tuning of its electronic and photophysical properties. The introduction of a bulky, non-planar benzhydryloxy group at the 7-position of the indole ring in this compound could lead to materials with unique properties.

Potential materials science applications include:

Organic Electronics: The indole core can be part of organic semiconductors. The benzhydryloxy group could be used to control the solid-state packing of the molecules, which is a critical factor for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorescent Probes: Indole derivatives are often fluorescent. The benzhydryloxy group could be functionalized to create sensors that respond to specific analytes or changes in the local environment.

Polymer Science: this compound could be incorporated as a monomer into polymers, potentially imparting unique thermal, optical, or electronic properties to the resulting materials.

Collaborative and Interdisciplinary Research Opportunities in Drug Discovery and Chemical Biology

The full potential of this compound can only be unlocked through a collaborative and interdisciplinary approach. The journey from a novel chemical entity to a potential therapeutic or advanced material requires a wide range of expertise.

Key areas for collaboration include:

Synthetic and Medicinal Chemistry: To develop efficient and sustainable synthetic routes and to create a library of related derivatives for structure-activity relationship studies.

Computational Chemistry and AI: To perform predictive modeling, guiding the design and prioritization of new compounds for synthesis and testing.

Pharmacology and Biology: To conduct in vitro and in vivo studies to evaluate the biological activity and therapeutic potential of the compound.

Materials Science and Engineering: To characterize the physical and electronic properties of the compound and to explore its applications in advanced materials.

Such collaborations, bridging academia and industry, will be essential to navigate the complexities of modern drug discovery and materials science, and to fully explore the promising future of this compound.

Q & A

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

  • Answer: Perform molecular dynamics (AMBER/CHARMM) to simulate binding stability. Use QM/MM (B3LYP/6-31G*) for electronic interaction analysis. Pharmacophore models (e.g., Phase) can identify critical H-bond donors/acceptors, validated by mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.